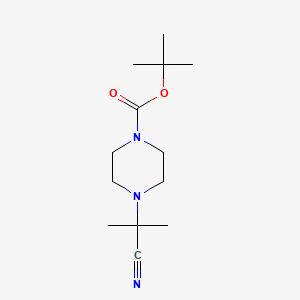

Tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O2/c1-12(2,3)18-11(17)15-6-8-16(9-7-15)13(4,5)10-14/h6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMANAVUYHGZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885698-82-8 | |

| Record name | tert-butyl 4-(1-cyano-1-methylethyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Stage 1: Formation of the Piperazine Intermediate

- Starting Material: tert-butyl piperazine-1-carboxylate

- Reagents: Ethereal hydrogen chloride (HCl) solution (2.0 M in diethyl ether)

- Solvents: Methanol (MeOH) and dichloromethane (CH2Cl2)

- Conditions:

- Temperature: 273 K (0 °C)

- Reaction time: 1 hour

- Atmosphere: Argon (inert atmosphere)

- Procedure:

Ethereal HCl is added dropwise to a stirred solution of tert-butyl piperazine-1-carboxylate in a mixture of methanol and dichloromethane at 273 K. After stirring for 1 hour, solvents and excess HCl are removed under reduced pressure, yielding a white solid intermediate dissolved in water for the next step.

Stage 2: Cyanopropan-2-yl Group Introduction via Cyanide Addition

- Reagents:

- Sodium cyanide (NaCN)

- Acetone (as a source of the 2-cyanopropan-2-yl moiety)

- Solvent: Water

- Conditions:

- Temperature: Room temperature (approximately 296 K)

- Reaction time: 48 to 72 hours

- Procedure:

Solid sodium cyanide is added to the aqueous solution containing the intermediate, followed by acetone dissolved in water. The mixture is stirred at room temperature under air for 48 to 72 hours. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The organic layers are dried over magnesium sulfate or sodium sulfate and concentrated under reduced pressure to yield this compound as a white crystalline solid with yields typically around 64–77%.

Research Findings and Analytical Data

Detailed Reaction Scheme Summary

| Step | Reactants & Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | tert-butyl piperazine-1-carboxylate + HCl (2.0 M in Et2O) | MeOH/CH2Cl2, 273 K, 1 h, Argon | Formation of protonated intermediate (white solid) |

| 2 | Intermediate + NaCN + Acetone (in water) | Room temp, 48–72 h, air | Formation of this compound |

Additional Notes on Workup and Purification

- After the cyanide addition step, the reaction mixture is extracted multiple times with ethyl acetate to separate the organic product from the aqueous phase.

- The combined organic extracts are dried using anhydrous magnesium sulfate or sodium sulfate to remove residual water.

- Solvent removal under reduced pressure yields the crude product, which can be recrystallized from ethyl acetate to improve purity and obtain a white crystalline solid.

- The reaction is sensitive to temperature control, especially during the HCl addition and quenching steps, to avoid decomposition or side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of alkylated or arylated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate is primarily studied for its potential pharmacological applications. Its structure provides a framework for developing novel therapeutic agents.

Key Applications :

- Antagonism of Receptors : Research indicates that derivatives of this compound can act as antagonists for various receptors, including the CCR2b receptor, which is implicated in inflammatory responses. This suggests potential use in treating conditions like chronic inflammation and autoimmune diseases .

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows it to undergo various chemical transformations.

Synthesis Methods :

The synthesis of this compound can be achieved through multiple routes:

- Method A : Involves the reaction of N-Boc-piperazine with sodium cyanide and acetone under controlled conditions to yield the desired product with a reported yield of approximately 77% .

| Synthesis Method | Yield (%) | Key Reagents |

|---|---|---|

| Method A | 77 | NaCN, Acetone |

Case Studies

Several studies have investigated the properties and applications of this compound:

Case Study 1: Crystal Structure Analysis

A study focused on determining the crystal structure of this compound. The analysis revealed significant intermolecular interactions that contribute to its stability and reactivity, highlighting its potential as a building block in drug design .

Case Study 2: Pharmacological Evaluation

Research has shown that derivatives based on this compound exhibit promising biological activity, particularly in modulating receptor interactions relevant to neurological disorders. This opens avenues for developing new treatments for conditions such as anxiety and depression .

Wirkmechanismus

The mechanism of action of tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Hydrogen Bonding: Compounds with amino or formyl groups (e.g., ) exhibit stronger hydrogen-bonding capacity, influencing crystallinity and solubility.

- Stability: Fluorophenyl derivatives (e.g., 1a/b) degrade in acidic conditions, whereas cyanopropan analogs may resist hydrolysis due to reduced electrophilicity .

Stability and Reactivity

- Acid Sensitivity: Boc-protected piperazines generally hydrolyze under strong acidic conditions. However, the cyanopropan group’s electron-withdrawing nature may slow this process compared to electron-donating substituents (e.g., amino groups) .

- Thermal Stability : Crystalline derivatives (e.g., tert-butyl 4-(2-diazoacetyl)piperazine-1-carboxylate) exhibit defined melting points and stability up to 150°C, as shown by single-crystal X-ray studies .

Biologische Aktivität

Tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on available research findings.

- Chemical Formula : C₁₆H₂₁N₃O₂

- Molecular Weight : 287.36 g/mol

- CAS Number : 221050-88-0

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperazine derivatives with appropriate cyanopropane reagents. The reaction conditions often include solvents such as THF (tetrahydrofuran) and may require specific catalysts or bases to promote the formation of the desired product .

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, primarily linked to its interaction with neurotransmitter systems and potential therapeutic applications:

- Antidepressant Activity : Studies suggest that piperazine derivatives can influence serotonin and dopamine pathways, potentially offering antidepressant effects. The structural similarity of this compound to known antidepressants warrants investigation into its efficacy in mood disorders .

- Antinociceptive Effects : Animal studies have shown that certain piperazine derivatives possess antinociceptive properties, indicating potential use in pain management therapies. The mechanism may involve modulation of pain pathways through opioid and non-opioid receptors .

- Neuroprotective Properties : Some preliminary research indicates that compounds with similar structures may provide neuroprotection against oxidative stress, suggesting a role in treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

Q & A

Q. What are the optimal synthetic routes for tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate, and how can reaction conditions be controlled to maximize yield and purity?

The synthesis typically involves multi-step pathways, starting with the functionalization of the piperazine core. Key steps include:

- Nucleophilic substitution : Introduction of the 2-cyanopropan-2-yl group via reaction with a cyanated alkyl halide under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Boc-protection : Use of di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine as a base to protect the piperazine nitrogen .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity. Reaction progress is monitored via TLC (Rf = 0.3–0.5 in 1:1 hexane/EtOAc) . Yield optimization requires precise temperature control (0–25°C) and stoichiometric excess of reagents (1.2–1.5 equivalents) .

Q. How can spectroscopic techniques (NMR, IR, LCMS) and X-ray crystallography confirm the structure and purity of this compound?

- ¹H/¹³C NMR : Key diagnostic signals include the tert-butyl group (δ ~1.4 ppm, singlet, 9H), piperazine protons (δ ~3.4–3.6 ppm, multiplet), and cyanopropane methyl groups (δ ~1.6 ppm, singlet) .

- IR : Stretching frequencies for the carbonyl (C=O, ~1680 cm⁻¹) and nitrile (C≡N, ~2240 cm⁻¹) groups confirm functional groups .

- LCMS : Molecular ion peak [M+H]⁺ at m/z 294.2 (C₁₃H₂₃N₃O₂) .

- X-ray crystallography : SHELX software refines crystal structures, revealing bond lengths (e.g., C-N = 1.45 Å) and torsional angles. Hydrogen bonding between the carbonyl oxygen and adjacent molecules stabilizes the lattice .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Cross-validation : Compare NMR data with analogous compounds (e.g., tert-butyl piperazine derivatives). For example, unexpected splitting in piperazine protons may indicate restricted rotation or stereochemical effects .

- High-resolution MS : Confirm molecular formula (e.g., HRMS calc. for C₁₃H₂₃N₃O₂: 294.1818; found: 294.1815).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals. For instance, HSQC correlates the cyanopropane methyl carbons (δ ~25 ppm) with their protons .

Q. What in vitro assays evaluate the biological activity of this compound, particularly in enzyme inhibition or receptor binding?

- Enzyme inhibition : Use fluorescence-based assays (e.g., prolyl hydroxylase inhibition, IC₅₀ determination) with recombinant enzymes. Positive controls include known inhibitors like Izilendustat .

- Receptor binding : Radioligand displacement assays (e.g., dopamine D₂ receptor) using [³H]spiperone. Competitive binding curves (Kᵢ values) quantify affinity .

- Cytotoxicity : MTT assays in cell lines (e.g., HEK293) assess selectivity (therapeutic index) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

- Substituent modification : Replace the cyanopropane group with fluorophenyl or boronic ester moieties to alter lipophilicity (logP) or target engagement (e.g., kinase inhibition) .

- Piperazine ring substitution : Introduce methyl groups (e.g., 2,6-dimethylpiperazine) to improve metabolic stability. Comparative data show 2,6-dimethyl derivatives exhibit 3x longer half-life in hepatic microsomes .

- Computational modeling : Docking studies (AutoDock Vina) predict interactions with binding pockets (e.g., HIF-prolyl hydroxylase) .

Q. What challenges arise in determining the crystal structure, and how does conformational analysis inform biological interactions?

- Crystallization challenges : Low solubility in polar solvents necessitates vapor diffusion with dichloromethane/hexane. Twinning or disorder in the tert-butyl group requires SHELXD for structure solution .

- Conformational insights : X-ray data reveal a chair conformation for the piperazine ring, with the cyanopropane group in an equatorial position. This orientation minimizes steric hindrance, enhancing receptor binding .

- Hydrogen bonding : The carbonyl oxygen forms intermolecular H-bonds (2.8–3.0 Å) with adjacent molecules, stabilizing the crystal lattice and mimicking interactions with biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.